7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
N,N′-Diphenyl-3,4,9,10-perylenedicarboximide (PTCDI-Ph) is an asphaltene based conducting polymer that has an archipelago model. It is a perylene diimide derivative that has a high electron affinity and shows good chemical stability. It can be used as an active layer in the development of organic electronic devices.
Brand Name:
Vulcanchem
CAS No.:
128-65-4
VCID:
VC20994848
InChI:
InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H
SMILES:
C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O
Molecular Formula:
C36H18N2O4
Molecular Weight:
542.5 g/mol
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
CAS No.: 128-65-4
Cat. No.: VC20994848
Molecular Formula: C36H18N2O4
Molecular Weight: 542.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N′-Diphenyl-3,4,9,10-perylenedicarboximide (PTCDI-Ph) is an asphaltene based conducting polymer that has an archipelago model. It is a perylene diimide derivative that has a high electron affinity and shows good chemical stability. It can be used as an active layer in the development of organic electronic devices. |
|---|---|
| CAS No. | 128-65-4 |
| Molecular Formula | C36H18N2O4 |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
| Standard InChI | InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H |
| Standard InChI Key | OGEZSLXPCKHGKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator